molecular formula C25H31N3O3 B394685 3-(4-Benzylpiperazin-1-yl)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione CAS No. 312504-80-6

3-(4-Benzylpiperazin-1-yl)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B394685
CAS No.: 312504-80-6
M. Wt: 421.5g/mol
InChI Key: LSJZXGBTQFCYAN-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through cyclization reactions.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolidinedione Core: The final step involves the formation of the pyrrolidinedione core through cyclization and condensation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
  • 3-(4-Benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific structural features, such as the butoxyphenyl group, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

312504-80-6

Molecular Formula

C25H31N3O3

Molecular Weight

421.5g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C25H31N3O3/c1-2-3-17-31-22-11-9-21(10-12-22)28-24(29)18-23(25(28)30)27-15-13-26(14-16-27)19-20-7-5-4-6-8-20/h4-12,23H,2-3,13-19H2,1H3

InChI Key

LSJZXGBTQFCYAN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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